molecular formula C19H17N3O6S2 B3233174 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351655-08-7

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B3233174
CAS No.: 1351655-08-7
M. Wt: 447.5
InChI Key: XIDLCHLHZXINRE-UHFFFAOYSA-N
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Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O6S2 and its molecular weight is 447.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c23-18(15-2-1-7-26-15)21-19-20-13-5-6-22(11-17(13)29-19)30(24,25)12-3-4-14-16(10-12)28-9-8-27-14/h1-4,7,10H,5-6,8-9,11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDLCHLHZXINRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on current research findings.

Compound Structure

The compound features several significant structural elements:

  • Benzodioxin Ring : Known for various biological activities.
  • Thiazolo-Pyridine Moiety : Associated with multiple pharmacological effects.
  • Furan and Carboxamide Groups : Contribute to its chemical reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For example, derivatives of 1,4-benzodioxane have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes like Poly(ADP-ribose) polymerase (PARP1), which is crucial in DNA repair processes. In a study, a related compound demonstrated an IC50 value of 0.88 μM against PARP1, suggesting that structural modifications can enhance biological efficacy .

Antimicrobial and Antifungal Effects

The benzodioxin moiety is known for antimicrobial properties. Compounds containing this structure have been tested against different bacterial strains and fungi. For instance, certain derivatives have shown significant inhibition against Staphylococcus aureus and Candida albicans, indicating potential use in treating infections .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Interaction : It could bind to specific receptors affecting signal transduction pathways.
  • DNA Interaction : Potential interference with DNA replication and repair mechanisms.

Research Findings and Case Studies

A collection of studies has been conducted to evaluate the biological activity of compounds similar to this compound:

StudyCompoundActivityIC50 Value
2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-benzoxazinePARP1 Inhibition0.082 μM
1,4-benzodioxane derivativeAntimicrobial (S. aureus)Not specified
Benzodioxane bisamideGrowth Inhibition (Ovarian Carcinoma)Not specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

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